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molecular formula C6H5BrClN B1338066 3-Bromo-4-chloroaniline CAS No. 823-54-1

3-Bromo-4-chloroaniline

Cat. No. B1338066
M. Wt: 206.47 g/mol
InChI Key: FVZODFVCIDBDGS-UHFFFAOYSA-N
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Patent
US07846944B2

Procedure details

A mixture of 2-bromo-1-chloro-4-nitrobenzene (1.57 g, 6.6 mmol) and 10% palladium on charcoal (297 mg, 2.8 mmol) in EtOAc (50 mL) was stirred under an atmosphere of hydrogen (balloon) for 4 h. The reaction mixture was filtered through a pad of celite washing with EtOAc. The EtOAc was removed under reduced pressure affording the title compound as brown oil which solidified upon standing. It was used in the next step without further purification. MS (ESI, pos.ion) m/z: 206.0/208.0 (M+1).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
297 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[Cl:11]>[Pd].CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
297 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen (balloon) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washing with EtOAc
CUSTOM
Type
CUSTOM
Details
The EtOAc was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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